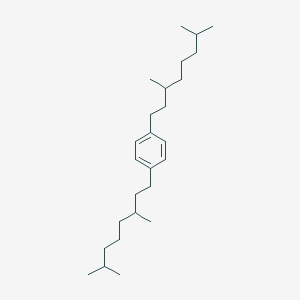

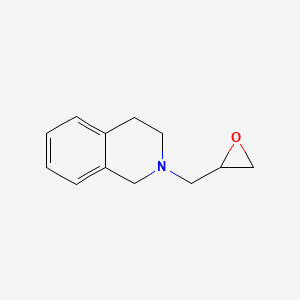

![molecular formula C21H28O2 B1611839 (7S,8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one CAS No. 32297-45-3](/img/structure/B1611839.png)

(7S,8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

Overview

Description

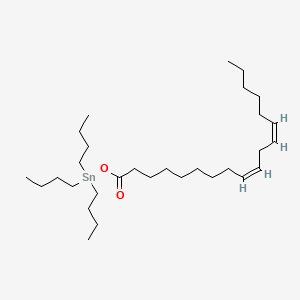

(7S,8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one is a useful research compound. Its molecular formula is C21H28O2 and its molecular weight is 312.4 g/mol. The purity is usually 95%.

The exact mass of the compound (7S,8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (7S,8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (7S,8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

RU 486 as a Synthetic Steroid Receptor Antagonist RU 486 is a synthetic steroid receptor antagonist with potential applications beyond its well-known use for medical abortion. Its mechanism involves blocking the action of progesterone, a hormone critical for pregnancy maintenance. However, the scientific exploration of RU 486 extends into areas such as its impact on glucocorticoid receptors, indicating a broader pharmacological potential. This aspect was demonstrated in a study by Gaillard et al. (1985), which showed RU 486's ability to inhibit peripheral effects of glucocorticoids in humans, highlighting its potential use in conditions associated with hypercortisolism. This finding is significant, considering the essential role of glucocorticoids in regulating various physiological processes, including stress response, immune function, and inflammation. By antagonizing glucocorticoid action, RU 486 offers a therapeutic avenue for disorders characterized by excessive glucocorticoid activity, such as Cushing's syndrome (Gaillard, R., Poffet, D., Riondel, A., & Saurat, J., 1985).

Mechanism of Action

Target of Action

7Beta-Tibolone, a synthetic steroid hormone drug, primarily acts as an agonist at estrogen receptors (ER), with a preference for ER alpha . It possesses estrogenic, androgenic, and progestogenic properties .

Mode of Action

Upon ingestion, 7Beta-Tibolone is quickly converted into three major metabolites: 3 alpha- and 3 beta-hydroxy-tibolone, which have estrogenic effects, and the Delta(4)-isomer, which has progestogenic and androgenic effects . These metabolites interact with their targets in a tissue-specific manner .

Biochemical Pathways

The estrogenic activity of 7Beta-Tibolone is present mostly in the brain, vagina, and bone, while the inactive forms predominate in the endometrium and breast . The estrogenic activity of tibolone in the brain induces protective signaling in neurons and glial cells by attenuating mitochondrial dysfunction, neuroglobin upregulation, and nuclear translocation of NF-κB .

Pharmacokinetics

In pharmacokinetic studies, 7Beta-Tibolone was administered to postmenopausal women in various conditions such as dose linearity, multiple dose, fasted condition, and in elderly . The pharmacokinetic properties of tibolone were considered to be linear within the dose range of 0.5 mg to 2 mg . In the multiple dose study, no accumulation was found .

Result of Action

7Beta-Tibolone prevents bone loss and treats post-menopausal symptoms without stimulating the endometrial tissues, which may lead to malignancy . It can reduce amyloid burden and have benefits on mitochondrial integrity and dynamics . Many of its protective effects are mediated through steroid receptors and may also be related to neuroglobin .

Action Environment

Environmental factors can influence gene expression and subsequent health outcomes . Epigenetic changes, such as DNA methylation, represent a potential mechanism by which the environment can shape gene expression . .

properties

IUPAC Name |

(7S,8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O2/c1-4-21(23)10-8-18-19-13(2)11-14-12-15(22)5-6-16(14)17(19)7-9-20(18,21)3/h1,13,17-19,23H,5-12H2,2-3H3/t13-,17+,18-,19+,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZDGZWOAQTVYBX-QXMGKFHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(CCC(=O)C2)C3C1C4CCC(C4(CC3)C)(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=C(CCC(=O)C2)[C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00587886 | |

| Record name | (17alpha)-17-Hydroxy-7-methyl-19-norpregn-5(10)-en-20-yn-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(7S,8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |

CAS RN |

32297-45-3 | |

| Record name | (17alpha)-17-Hydroxy-7-methyl-19-norpregn-5(10)-en-20-yn-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (7BETA, 17ALPHA)-17-HYDROXY-7-METHYL-19-NORPREGN-5(10)-EN-20-YN-3-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

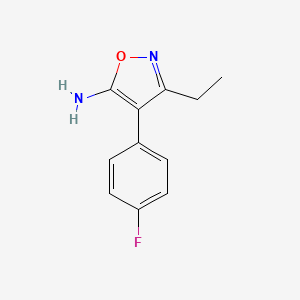

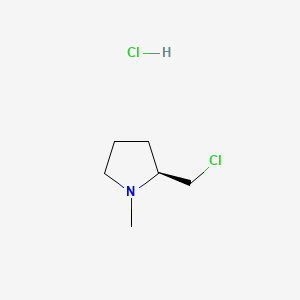

![3-[(Cyclopentylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B1611773.png)

![N,N'-(10,15,16,17-Tetrahydro-5,10,15,17-tetraoxo-5H-dinaphtho[2,3-A:2',3'-I]carbazole-6,9-diyl)bis[9,10-dihydro-9,10-dioxoanthracene-2-carboxamide]](/img/structure/B1611779.png)